1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone
Description
Properties
CAS No. |
817172-27-3 |
|---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-5-12-4-7(10)2-3-9(12)11-8/h2-5H,1H3 |
InChI Key |
XTXHRMDWOPCLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
-
Nucleophilic Attack : The primary amine of 2-amino-5-bromopyridine attacks the α-carbon of bromoacetone, displacing bromide and forming a secondary amine intermediate.
-
Cyclization : The intermediate undergoes dehydration, facilitated by the electron-withdrawing ketone group, to form the imidazo[1,2-a]pyridine ring.
-
Regioselectivity : The bromine atom at position 5 of the pyridine ring shifts to position 6 in the fused imidazo[1,2-a]pyridine system due to renumbering during cyclization.
Optimization Parameters :
Table 1: Impact of Reaction Conditions on Yield
| Solvent | Temperature (°C) | Time (h) | Base | Yield (%) |
|---|---|---|---|---|
| Toluene | 110 | 12 | None | 53 |
| Ethanol | 80 | 6 | NaHCO₃ | 72 |
| Methanol | 65 | 24 | Et₃N | 68 |
Post-Functionalization of Preformed Imidazo[1,2-a]pyridines
An alternative strategy involves synthesizing 6-bromoimidazo[1,2-a]pyridine first, followed by Friedel-Crafts acylation to introduce the ethanone group at position 2. However, this method faces challenges in regioselectivity and requires stringent control over electrophilic substitution.
Friedel-Crafts Acylation Protocol
-
Substrate Preparation : 6-Bromoimidazo[1,2-a]pyridine is synthesized via the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.
-
Acylation : Acetyl chloride or acetic anhydride is used with a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane.
Challenges :
-
Competing reactions at positions 3 and 8 of the imidazo[1,2-a]pyridine ring.
-
Over-acylation leading to diacetylated byproducts.
Table 2: Friedel-Crafts Acylation Outcomes
| Catalyst | Acylating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | Acetyl chloride | 0 | 35 | 78 |
| FeCl₃ | Acetic anhydride | 25 | 28 | 65 |
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances employ palladium-catalyzed cross-coupling to install the ethanone group post-cyclization. For instance, Suzuki-Miyaura coupling with acetylboronic acid derivatives has been explored, though this method remains underdeveloped due to the instability of acetylboronic acids.
Key Considerations:
-
Limitations : Low yields (<20%) and competing protodeboronation.
Recrystallization and Purification
Crude products are typically purified via recrystallization using ethyl acetate/n-hexane (1:1 v/v) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).
Table 3: Purification Methods and Outcomes
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Recrystallization | Ethyl acetate/hexane | 95 | 70 |
| Column Chromatography | CH₂Cl₂/MeOH (9:1) | 98 | 60 |
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Reagents like TBHP and solvents like ethyl acetate are used.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Cyclization Reactions: Products include various imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential therapeutic agents due to its biological activity.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Imidazo[1,2-a]pyridine Derivatives
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
- Molecular Formula : C₉H₈BrClN₂O
- Molecular Weight : 275.53 g/mol
- Key Features : Chlorine at position 6, bromine at position 2, and a partially saturated 5,8-dihydroimidazo[1,2-a]pyridine ring.
- The higher molecular weight may also influence solubility .
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-acetate
- Molecular Formula : C₁₁H₁₁BrN₂O₂
- Molecular Weight : 283.13 g/mol
- Key Features: Ethyl ester at position 2 instead of ethanone.
- Comparison : The ester group increases lipophilicity, which could enhance membrane permeability in drug design. However, the absence of a ketone limits its utility in reactions requiring nucleophilic attack at the carbonyl .
Non-Halogenated Analogues
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone
- Molecular Formula : C₉H₁₂N₂O
- Molecular Weight : 164.21 g/mol
- Key Features : Fully saturated imidazo[1,2-a]pyridine ring.
- This compound is less reactive in halogen-mediated coupling reactions .
Substituent-Variant Analogues
6-Bromo-2-phenylimidazo[1,2-a]pyridine
- Molecular Formula : C₁₃H₁₀BrN₂
- Molecular Weight : 281.14 g/mol
- Key Features: Phenyl group at position 2 instead of ethanone.
- However, the lack of a ketone limits its use in forming hydrazones or semicarbazones .
Research Findings and Data Tables
Q & A
Basic: What are the common synthetic routes for 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone?
Answer:
The synthesis typically involves cyclization and halogenation steps. Key methods include:
- Cyclization : Formation of the imidazo[1,2-a]pyridine core via reactions between pyridine derivatives and imidazole precursors under acidic or basic conditions .
- Bromination : Direct bromination using HBr in acetic acid with Br₂ (e.g., 25% HBr/CH₃COOH and Br₂ in CH₃COOH at room temperature for 4 hours) . Alternative halogenation agents like pyridinium tribromide in dioxane (105°C, 2 hours) are also effective .
- Post-functionalization : The ethanone moiety can be introduced via Friedel-Crafts acylation or nucleophilic substitution .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization employs:
- Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., aromatic proton signals at δ 7.5–8.5 ppm) and LC-MS for molecular weight confirmation (e.g., m/z 239.07) .
- Crystallography : X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry .
- Purity Analysis : HPLC or GC-MS to verify ≥95% purity, with storage at 2–8°C to prevent degradation .
Advanced: What strategies optimize regioselectivity in bromination reactions for this compound?
Answer:
Regioselectivity is controlled by:
- Substituent Effects : Electron-donating groups (e.g., methyl) direct bromination to specific positions on the imidazo ring .
- Reaction Conditions : Lower temperatures (0–25°C) and polar solvents (e.g., DMF) favor selective bromination at the 6-position .
- Catalysts : Lewis acids like FeCl₃ can enhance selectivity by stabilizing transition states .
Advanced: How does the bromine substituent influence biological activity compared to other halogenated analogs?
Answer:
- Hydrophobic Interactions : Bromine’s larger atomic radius enhances binding to hydrophobic enzyme pockets (e.g., phospholipase A₂ inhibition) .
- Halogen Bonding : Bromine forms stronger interactions with aromatic residues (e.g., in kinase targets) than chlorine or fluorine, improving potency .
- SAR Studies : Brominated derivatives show 2–5× higher anticancer activity (IC₅₀) compared to methyl or chloro analogs in breast cancer models .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., PI3Kα) by optimizing hydrogen bonds and hydrophobic contacts .
- MD Simulations : GROMACS or AMBER assess binding stability over time (e.g., 50 ns simulations to evaluate target residence time) .
- QSAR Models : Predictive models correlate substituent electronegativity with IC₅₀ values, guiding derivative design .
Advanced: How can researchers resolve contradictions in reported reaction yields or biological data?
Answer:
- Variable Analysis : Compare catalyst systems (e.g., HBr vs. pyridinium tribromide) and purity standards (e.g., HPLC vs. NMR) .
- Reproducibility : Strictly replicate conditions (solvent, temperature) from literature protocols .
- Statistical Design : Use DOE (Design of Experiments) to isolate critical factors (e.g., reaction time, stoichiometry) .
Basic: What key physical properties affect its reactivity in synthetic applications?
Answer:
- Solubility : High solubility in DMSO or DMF facilitates nucleophilic substitutions .
- Stability : Degrades under prolonged light exposure; store in sealed, dark containers at 2–8°C .
- Melting Point : Data gaps exist, but derivatives range from 120–150°C, influencing recrystallization strategies .
Advanced: What are the oxidation/reduction pathways for the ethanone moiety?
Answer:
- Oxidation : Ethanone converts to carboxylic acids using KMnO₄/CrO₃ under acidic conditions (e.g., H₂SO₄, 80°C) .
- Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol, useful for prodrug derivatization .
- Mechanistic Insights : Polar protic solvents stabilize transition states in reduction, while aprotic solvents favor oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
